molecular formula C23H43NO3 B593688 N-Oleoyl Valine CAS No. 60374-41-6

N-Oleoyl Valine

Cat. No.: B593688
CAS No.: 60374-41-6
M. Wt: 381.6
InChI Key: LRQPUGFHAACUMH-GJCOWUBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Oleoyl Valine can be synthesized through the reaction of oleic acid with valine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through techniques such as column chromatography and recrystallization to ensure high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Oleoyl Valine has several scientific research applications:

Mechanism of Action

N-Oleoyl Valine exerts its effects primarily through antagonism of the TRPV3 receptor. This receptor is involved in the regulation of body temperature and inflammatory responses. By blocking TRPV3, this compound can modulate thermoregulation and reduce inflammation .

Comparison with Similar Compounds

  • N-Oleoyl Glycine
  • N-Oleoyl Alanine
  • N-Oleoyl Serine
  • N-Oleoyl Dopamine

Comparison: N-Oleoyl Valine is unique in its specific interaction with the TRPV3 receptor, whereas other similar compounds may interact with different receptors or have varying degrees of activity. For example, N-Oleoyl Dopamine acts as an agonist at the TRPV1 receptor, highlighting the specificity of this compound for TRPV3 .

Properties

IUPAC Name

3-methyl-2-(octadec-9-enoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQPUGFHAACUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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